molecular formula C26H25N3O2S B2571034 4-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 866843-35-8

4-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2571034
CAS RN: 866843-35-8
M. Wt: 443.57
InChI Key: YSXUWDKQYZSCAC-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as BPIP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPIP belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities. In

Scientific Research Applications

Synthesis and Antitumor Activity

  • Novel quinoline derivatives, including those related to 4-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, have been synthesized and tested for their cytotoxic properties against human tumor cell lines. These compounds have shown promising cancer cell growth inhibitory effects, highlighting their potential as anticancer agents (Korcz et al., 2018).

Anti-inflammatory Properties

  • Research into H4 receptor-ligands has led to the identification of quinoline derivatives with significant anti-inflammatory properties in vivo, suggesting the therapeutic potential of these compounds in treating inflammatory conditions (Smits et al., 2008).

Molecular Docking Studies

  • Molecular docking studies of quinoline derivatives have been conducted to investigate their binding affinity towards various biological targets, offering insights into their mechanism of action and potential applications in drug development. For example, novel quinoline-3-carbaldehyde derivatives have been synthesized and subjected to molecular docking studies, indicating their potential as antibacterial, anthelmintic, and anti-inflammatory agents (Desai et al., 2019).

Chemical Stability and Fluorescent Properties

  • The synthesis and investigation of the fluorescent properties of quinoline derivatives have also been explored, with certain compounds showing potential as fluorescent probes, thereby extending their application into biochemical and diagnostic fields (Bodke et al., 2013).

Antimalarial and COVID-19 Drug Potential

  • Some studies have explored the antimalarial properties of sulfonamide derivatives, including those related to quinoline, and their potential repurposing as COVID-19 drugs. This research underscores the versatility of quinoline derivatives in addressing various health challenges (Fahim & Ismael, 2021).

properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c30-32(31,22-11-5-2-6-12-22)25-19-27-24-14-8-7-13-23(24)26(25)29-17-15-28(16-18-29)20-21-9-3-1-4-10-21/h1-14,19H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXUWDKQYZSCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

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